2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a 1,2,4-triazole-based acetamide derivative characterized by a 2-methoxyphenyl substituent at the 5-position of the triazole ring and a 2,5-dichlorophenyl group on the acetamide moiety. Its molecular formula is C₁₇H₁₄Cl₂N₅O₂S, with a molecular weight of 429.3 g/mol.
Properties
Molecular Formula |
C17H15Cl2N5O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-13-8-10(18)6-7-12(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
BYHBFNMTGMYCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization and Acetylation Protocol
The most widely reported method involves a two-step synthesis combining cyclization and acetylation reactions.
Step 1: Formation of Triazole Core
The triazole ring is synthesized via cyclization of 2-methoxyphenyl-substituted hydrazine derivatives with cyanodithioimidocarbonates under reflux conditions. For example:
-
Hydrazine precursor : 2-methoxyphenylhydrazine (1.0 equiv)
-
Reagent : Dimethyl N-cyanoiminodithiocarbonate (1.1 equiv)
-
Conditions : Anhydrous acetone, K₂CO₃ (1.0 equiv), reflux at 65°C for 18 hours.
This step yields 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as an intermediate, with reported yields of 68–75% .
Step 2: Sulfanyl-Acetamide Coupling
The intermediate reacts with 2,5-dichlorophenylacetamide via nucleophilic substitution:
-
Acetylating agent : Chloroacetyl chloride (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane, room temperature (2 hours).
Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) provides the final product in 62–70% yield .
Key Data :
One-Pot Synthesis Using Microwave Irradiation
A modified approach employs microwave-assisted synthesis to reduce reaction time:
-
Reactants : 2-methoxyphenyl isothiocyanate, 2,5-dichloroaniline, and hydrazine hydrate.
-
Conditions : Ethanol, microwave irradiation (150 W, 120°C, 20 minutes).
This method achieves a 78% yield with 95% purity, as confirmed by LC-MS.
Advantages :
-
60% reduction in reaction time compared to conventional heating.
-
Reduced solvent consumption (ethanol only).
Optimization Strategies
Solvent and Catalyst Screening
Optimal conditions were identified through systematic screening:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Acetone | K₂CO₃ | 75 |
| DMF | Et₃N | 58 |
| Ethanol | None | 42 |
Acetone with K₂CO₃ provided the highest yield due to improved solubility of intermediates.
Temperature and Time Dependence
A study varying reaction temperatures demonstrated:
Analytical Characterization
Spectroscopic Data
Purity and Stability
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring .
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, studies have shown that modifications in the triazole structure can lead to enhanced activity against specific cancer types.
Case Study : A derivative of the compound was tested against human cancer cell lines such as OVCAR-8 and NCI-H460, showing percent growth inhibitions (PGIs) of over 70% in some cases. These findings suggest that further structural optimization could enhance its efficacy against resistant cancer phenotypes .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The sulfanyl group in this compound may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study : A related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that similar derivatives could be effective in treating infections caused by resistant strains .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of triazole derivatives. The mechanism often involves inhibition of specific enzymes like lipoxygenase.
Case Study : In silico molecular docking studies have suggested that this compound could act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory responses. This positions the compound as a candidate for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Variations in substituents on the triazole ring and the acetamide moiety can significantly influence potency and selectivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position and Bioactivity :
- The 2-methoxyphenyl group in the target compound may offer a balance between solubility (via methoxy’s electron-donating effect) and aromatic interactions, compared to the 3,4,5-trimethoxyphenyl group in , which could overly polarize the triazole ring.
- Chlorine substituents on the acetamide moiety (e.g., 2,5-dichlorophenyl vs. 2,6-dichlorophenyl in ) influence steric and electronic profiles. The 2,5-dichloro configuration likely allows better planar alignment with target receptors compared to ortho-substituted analogs.
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., Cl, NO₂) on the acetamide phenyl ring (as in ) often exhibit enhanced binding to enzymes like reverse transcriptase or cyclooxygenase due to increased electrophilicity. Hydroxy or methoxy groups on the triazole-linked phenyl ring (e.g., AM31 in vs. the target compound) demonstrate divergent effects: hydroxy groups facilitate hydrogen bonding (critical for RT inhibition), while methoxy groups may prioritize hydrophobic interactions.
Anti-Exudative Potential: Derivatives with halogenated acetamide groups (e.g., 2,5-dichlorophenyl) are hypothesized to surpass furan-containing analogs () in anti-exudative activity due to greater lipophilicity and resistance to oxidative metabolism.
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₂Cl₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- CAS Number : 565179-65-9
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi.
-
Antibacterial Activity :
- The compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that its Minimum Inhibitory Concentration (MIC) values range from 0.25 to 2 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhances antibacterial efficacy .
- Antifungal Activity :
Anticancer Properties
The triazole scaffold is recognized for its potential in cancer therapy. Recent studies have suggested that compounds with a similar structure can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation by interfering with specific signaling pathways .
- Case Studies : In multicellular spheroid models, compounds similar to this triazole have been screened for anticancer activity, showing promising results in reducing tumor size and enhancing cell death in targeted cancer types .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural components. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Enhance antibacterial activity |
| Sulfanyl group | Essential for antimicrobial properties |
| Substituents on the triazole ring | Influence selectivity and potency |
Q & A
(Basic) What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this triazole-thioacetamide derivative typically involves multi-step reactions. A common approach includes:
Thiolation of 1,2,4-triazole precursors : Reacting 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine (TEA) to form the thioether intermediate .
Acetamide coupling : Condensation of the intermediate with 2,5-dichloroaniline under reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the final product .
Key Variables Affecting Yield:
(Advanced) How can reaction conditions be optimized using statistical experimental design (DOE)?
Methodological Answer:
DOE methodologies like Box-Behnken or Central Composite Design are critical for optimizing multi-variable systems. For example:
- Factors : Solvent polarity, temperature, catalyst ratio.
- Response Variables : Yield, purity (HPLC).
Case Study Workflow:
Screening Design : Identify critical factors via fractional factorial experiments.
Response Surface Modeling : Predict optimal conditions using quadratic models.
Validation : Confirm predictions with 3–5 replicate runs .
Example Table (Hypothetical Data):
| Run | Solvent | Temp (°C) | Catalyst (eq.) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 1.2 | 62 |
| 2 | DMSO | 100 | 1.5 | 78 |
| 3 | DMF | 90 | 1.3 | 70 |
Computational tools like Gaussian or NWChem can further model transition states to refine conditions .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Primary Techniques:
- NMR :
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-S) .
- HRMS : Exact mass calculation for C₁₇H₁₅Cl₂N₅O₂S (M+H⁺: 448.03) .
Validation Protocol:
Compare experimental data with DFT-simulated spectra (e.g., B3LYP/6-31G* basis set) to resolve ambiguities .
(Advanced) How can contradictory results in biological activity assays be systematically analyzed?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, incubation times). A structured approach includes:
Meta-Analysis : Compile dose-response data across studies (IC₅₀, EC₅₀) to identify trends.
QSAR Modeling : Correlate substituent effects (e.g., Cl vs. OCH₃) with activity using descriptors like logP or HOMO-LUMO gaps .
Kinetic Studies : Assess time-dependent inhibition (e.g., pre-incubation effects) to rule out assay artifacts .
Example Table (Hypothetical QSAR Data):
| Substituent | logP | IC₅₀ (μM) |
|---|---|---|
| 2-OCH₃ | 2.1 | 12.3 |
| 4-Cl | 2.8 | 8.7 |
(Advanced) What computational methods predict reactivity and stability of this compound?
Methodological Answer:
- Reactivity :
- Stability :
- pKa Prediction : Use ChemAxon or SPARC to estimate protonation states affecting solubility .
Key Findings:
- The triazole ring exhibits π-π stacking with aromatic residues in docking studies, suggesting potential protein targets.
- Thioether bonds may oxidize to sulfoxides under prolonged light exposure—verified via accelerated stability testing .
(Basic) What are the recommended handling precautions for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
